molecular formula C14H15ClN4O2S B2436036 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396889-51-2

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2436036
CAS RN: 1396889-51-2
M. Wt: 338.81
InChI Key: KANSXBBABGIZOH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, also known as CPB, is a chemical compound that has been widely researched for its potential therapeutic applications. CPB belongs to the class of sulfonamide drugs, which are known for their antibacterial and diuretic properties. In recent years, CPB has gained attention for its potential use in treating various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to 2-chloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial properties. For instance, amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide demonstrated antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Nunna et al., 2014).

Enzyme Inhibition for Anticancer Applications

Several benzenesulfonamide derivatives have been designed as inhibitors of human carbonic anhydrases, enzymes implicated in cancer progression. A study on [(2-pyrimidinylthio)acetyl]benzenesulfonamides revealed their binding affinities as inhibitors of carbonic anhydrase isozymes, highlighting their potential as anticancer agents (Matulis et al., 2013).

Antitumor and Antibacterial Agents

Compounds bearing the benzenesulfonamide moiety, including those with thiophene and pyrimidine derivatives, have shown promising results as antitumor and antibacterial agents. Such compounds offer a basis for the development of novel therapeutic agents targeting cancer and bacterial infections (Hafez et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural characterization of benzenesulfonamide derivatives, including those with chlorinated pyrrolidinone groups, have been explored for their potential in drug development. These studies emphasize the importance of molecular structure in determining the biological activity and binding affinity of potential pharmaceutical compounds (Balandis et al., 2020).

Antimicrobial and Anticancer Evaluation

Novel N-(Guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against human tumor breast cell lines, indicating the versatile applications of these compounds in medical research (Ghorab et al., 2014).

properties

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c15-12-5-1-2-6-13(12)22(20,21)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10,18H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANSXBBABGIZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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